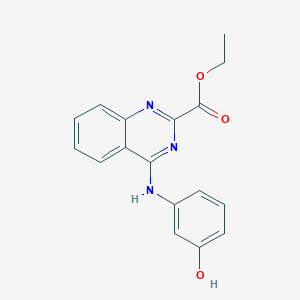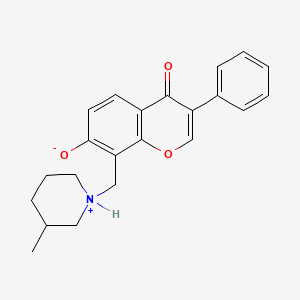
Ethyl 4-(3-hydroxyanilino)quinazoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-hydroxyanilino)quinazoline-2-carboxylate is a quinazoline derivative known for its diverse applications in scientific research and industry This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-hydroxyanilino)quinazoline-2-carboxylate typically involves the reaction of anthranilamide with ethyl oxalate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the quinazoline ring . The reaction mixture is then heated to promote cyclization and esterification, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(3-hydroxyanilino)quinazoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The quinazoline ring can be reduced to form dihydroquinazolines.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydroquinazolines.
Substitution: Halogenated or nitrated quinazoline derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-(3-hydroxyanilino)quinazoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(3-hydroxyanilino)quinazoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The quinazoline core is known to interact with various cellular targets, influencing processes like cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Ethyl 4-(3-hydroxyanilino)quinazoline-2-carboxylate can be compared with other quinazoline derivatives, such as:
Ethyl 4-quinazolone-2-carboxylate: Lacks the 3-hydroxyanilino group, resulting in different chemical properties and applications.
4(3H)-quinazolinone: A simpler structure with broad applications in medicinal chemistry.
The presence of the 3-hydroxyanilino group in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other quinazoline derivatives.
Propiedades
IUPAC Name |
ethyl 4-(3-hydroxyanilino)quinazoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-2-23-17(22)16-19-14-9-4-3-8-13(14)15(20-16)18-11-6-5-7-12(21)10-11/h3-10,21H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRXLLDOYZZNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-hydroxy-3-(3-methylphenoxy)-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7745387.png)

![3-(4-chlorophenyl)-8-[(3-methylpiperidinium-1-yl)methyl]-4-oxo-4H-chromen-7-olate](/img/structure/B7745393.png)
![3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7745396.png)
![3-(2-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7745404.png)
![3-(4-tert-butylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7745409.png)
![7-HYDROXY-8-[(3-METHYLPIPERIDIN-1-YL)METHYL]-3-(NAPHTHALEN-2-YLOXY)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7745419.png)

![3-[(2-Ethoxycarbonylquinazolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7745448.png)
![4-[(2-Ethoxycarbonylquinazolin-4-yl)amino]benzoic acid;hydron;chloride](/img/structure/B7745450.png)
![Ethyl 4-[(4-acetylphenyl)amino]quinazoline-2-carboxylate](/img/structure/B7745460.png)
![Ethyl 4-[(3-acetylphenyl)amino]-6-fluoroquinoline-3-carboxylate](/img/structure/B7745463.png)


